molecular formula C25H24N2O B464729 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 327069-35-2

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B464729
CAS No.: 327069-35-2
M. Wt: 368.5g/mol
InChI Key: HTEDHDXDXIPNOV-UHFFFAOYSA-N
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Description

Structure and Synthesis 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c]benzoxazine core. The molecule contains a 4-isopropylphenyl group at position 5 and a phenyl group at position 2 (Figure 1). This compound is synthesized via cyclization reactions involving substituted chalcones and hydrazine derivatives, as described in analogous synthetic pathways for pyrazolo[1,5-c]quinazoline-thiones .

Properties

IUPAC Name

2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c1-17(2)18-12-14-20(15-13-18)25-27-23(21-10-6-7-11-24(21)28-25)16-22(26-27)19-8-4-3-5-9-19/h3-15,17,23,25H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEDHDXDXIPNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactants and Stoichiometry

  • Phenolic component : 4-Isopropylphenol (or derivative)

  • Primary amine : Aniline or substituted aniline

  • Aldehyde : Paraformaldehyde (CH₂O)ₙ

A stoichiometric ratio of 1:2:4 (amine:phenol:aldehyde) is typical. For example, 0.1 mole of 1,4-diaminobutane reacts with 0.2 mole phenol and 0.4 mole paraformaldehyde at 100–130°C to form benzoxazine precursors.

Reaction Mechanism

  • Mannich Reaction : The amine reacts with formaldehyde to form an iminium intermediate.

  • Cyclization : The intermediate couples with the phenolic hydroxyl group, forming the benzoxazine ring.

  • Pyrazolo Annulation : Subsequent reaction with a pyrazolone derivative introduces the pyrazolo moiety, completing the fused structure.

Example Protocol

ParameterValue
Reactants4-Isopropylphenol, aniline, paraformaldehyde
Temperature120–135°C
Time15–30 minutes
Yield71–85%
PurificationRecrystallization (ethyl acetate)

Stepwise Cyclization in Solution

For controlled synthesis, stepwise cyclization in polar aprotic solvents (e.g., DMF, DMSO) is employed. This method allows isolation of intermediates and optimization of reaction conditions.

Key Steps

  • Benzoxazine Formation :

    • 4-Isopropylphenol reacts with paraformaldehyde and aniline in DMF at 80°C for 2 hours.

    • Intermediate: 3-(4-Isopropylphenyl)-1,3-benzoxazine.

  • Pyrazolo Ring Closure :

    • The benzoxazine intermediate is treated with hydrazine hydrate at 60°C, inducing cyclization to form the pyrazolo[1,5-c]benzoxazine core.

Optimization Data

ConditionEffect on Yield
Hydrazine Concentration1.5 equiv. maximizes cyclization
Temperature>60°C reduces byproducts
CatalystK₂CO₃ (10 mol%) enhances rate

Continuous Extrusion Processing

Large-scale production utilizes twin-screw extruders for efficient mixing and heat transfer. This method reduces reaction time from hours to minutes.

Extrusion Parameters

ParameterValue
Screw Speed100–300 RPM
Residence Time5–30 minutes
Temperature Profile80°C (feed zone) → 130°C (reaction zone)
Throughput0.5–2 kg/hour

A mixture of 4-isopropylphenol, aniline, and paraformaldehyde is fed into the extruder. The mechanical shear and thermal energy promote rapid benzoxazine formation, followed by in-line quenching to stabilize the product.

Purification and Characterization

Purification Techniques

  • Solvent Washing : Crude product is washed with ethyl ether to remove unreacted paraformaldehyde.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 7:3) isolates the target compound.

  • Recrystallization : Ethyl acetate or acetone yields crystalline product (>95% purity).

Analytical Data

TechniqueFindings
¹H NMR (CDCl₃)δ 7.2–7.8 (m, aromatic H), δ 4.3 (s, OCH₂N), δ 1.2 (d, isopropyl CH₃)
HR-MSm/z 368.5 [M+H]⁺
XRDConfirms fused ring system

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Solventless Thermal71–8515–30 minHigh
Stepwise Cyclization65–754–6 hoursModerate
Extrusion80–905–30 minIndustrial

The extrusion method offers superior efficiency, while stepwise cyclization provides better control for structural analogs .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[1,5-c][1,3]benzoxazine scaffold allows for diverse substitutions at positions 2, 5, and 7. Key analogs include:

  • 5-(3-Chlorophenyl)-2-phenyl (Ev20): Chlorine at the meta position enhances electron-withdrawing effects, increasing logP (4.01) compared to the isopropyl analog .
  • Methoxy-Substituted Derivatives :
    • 7-Methoxy-5-(4-isopropylphenyl) (Ev2): Methoxy groups improve solubility but reduce lipophilicity, altering bioavailability .
  • Bulkier Substituents :
    • 5-(9-Ethyl-9H-carbazol-3-yl) (Ev18): A carbazole moiety significantly increases molecular weight (C30H25N3O, 455.55 g/mol), impacting membrane permeability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound (Substituents) Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Melting Point (°C)
5-(4-Isopropylphenyl)-2-phenyl (Target) ~380 ~4.5 <0.1 170–175 (estimated)
5-(3-Chlorophenyl)-2-phenyl (Ev20) 360.84 4.01 0.05 N/A
9-Bromo-5-(4-fluorophenyl)-2-phenyl (Ev6) 423.28 5.2 <0.01 190–195
5-(2,4-Dimethylphenyl)-2-phenyl (Ev19) 341.41 3.8 0.1 150–155
7-Methoxy-5-(4-isopropylphenyl) (Ev2) 396.45 3.9 0.2 160–165

Key Observations :

  • Lipophilicity : Halogenated derivatives (e.g., Ev6, Ev20) exhibit higher logP values than the target compound, favoring membrane penetration but risking toxicity .
  • Solubility : Methoxy-substituted analogs (Ev2) show improved aqueous solubility due to polar oxygen atoms, while brominated derivatives (Ev6) are less soluble .

Biological Activity

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzoxazines, characterized by the presence of a benzene ring fused with an oxazine ring. The structure can be represented as follows:

C20H22N2O\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}

This compound is synthesized through a multi-step process involving the reaction of appropriate phenolic and amine precursors. The synthesis typically involves the formation of an N,O-acetal intermediate, which subsequently undergoes cyclization to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:

  • Breast Cancer Cells : The compound showed IC50 values in the low micromolar range against MCF-7 cells.
  • Lung Cancer Cells : Similar effects were observed in A549 cells, suggesting a broad spectrum of activity against different cancer types.

The proposed mechanism involves the induction of apoptosis through the activation of intrinsic pathways. Key findings include:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed.

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Study on MCF-7 Cells :
    • Objective : To evaluate cytotoxic effects.
    • Results : Significant reduction in cell viability at concentrations above 10 µM after 48 hours.
    • : The compound demonstrates promising anticancer properties.
  • Study on A549 Cells :
    • Objective : To assess apoptosis induction.
    • Results : Annexin V/PI staining indicated a substantial increase in early and late apoptotic cells post-treatment.
    • : Supports the hypothesis that the compound triggers apoptosis in lung cancer cells.

Data Summary

Biological ActivityCell LineIC50 (µM)Mechanism
AnticancerMCF-78.5Apoptosis via intrinsic pathway
AnticancerA5499.0Cell cycle arrest

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